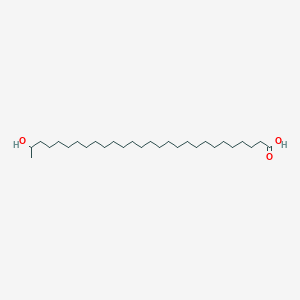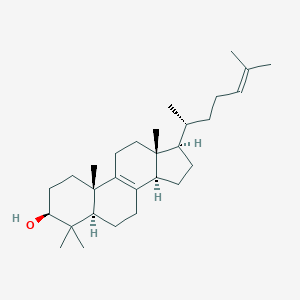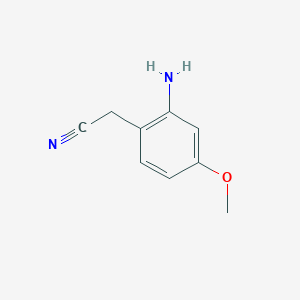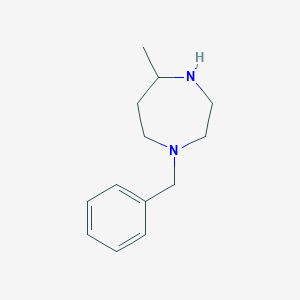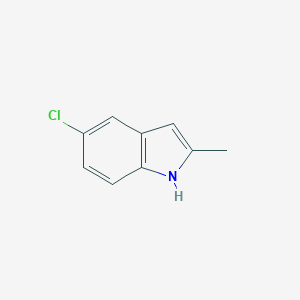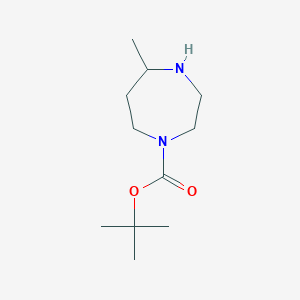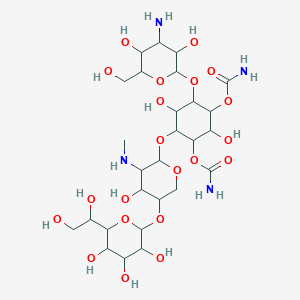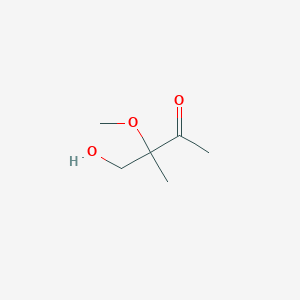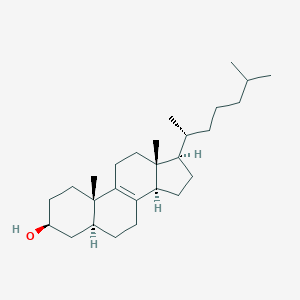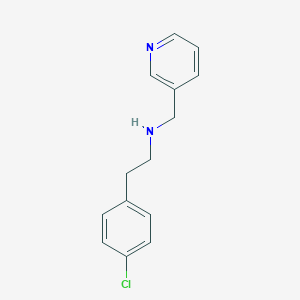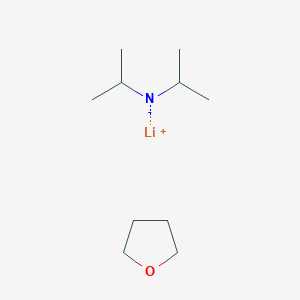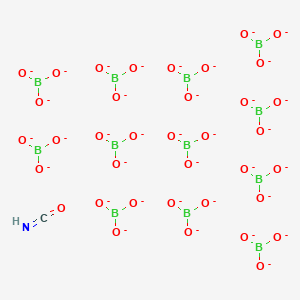
Isocyanatoundecahydrododecaborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocyanatoundecahydrododecaborate (IUD) is a boron-containing compound that has gained attention in the scientific community due to its potential applications in various fields. IUD is a unique compound that has a cage-like structure and is composed of boron, carbon, and nitrogen atoms. In
Mécanisme D'action
The mechanism of action of Isocyanatoundecahydrododecaborate is not fully understood. However, studies have suggested that Isocyanatoundecahydrododecaborate can interact with various cellular targets such as DNA, proteins, and enzymes. Isocyanatoundecahydrododecaborate can also induce oxidative stress and activate various signaling pathways that can lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that Isocyanatoundecahydrododecaborate can induce various biochemical and physiological effects. In vitro studies have shown that Isocyanatoundecahydrododecaborate can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Isocyanatoundecahydrododecaborate has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that Isocyanatoundecahydrododecaborate can reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Isocyanatoundecahydrododecaborate in lab experiments is its unique structure and boron-containing nature. Isocyanatoundecahydrododecaborate can act as a ligand and form complexes with various metals and organic molecules. Isocyanatoundecahydrododecaborate is also biocompatible and can be used in biological systems without causing toxicity.
However, one of the limitations of using Isocyanatoundecahydrododecaborate in lab experiments is its low solubility in non-polar solvents. This can limit its use in certain chemical reactions and make it difficult to handle in the lab.
Orientations Futures
For the study of Isocyanatoundecahydrododecaborate include the development of new derivatives, understanding the mechanism of action, and the synthesis of new materials.
Méthodes De Synthèse
The synthesis of Isocyanatoundecahydrododecaborate can be achieved through the reaction of sodium undecahydrododecaborate with isocyanate compounds. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is a white crystalline solid that is soluble in polar solvents. The purity of the product can be determined through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Isocyanatoundecahydrododecaborate has been extensively studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, Isocyanatoundecahydrododecaborate has been investigated for its anti-cancer properties. Studies have shown that Isocyanatoundecahydrododecaborate can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Isocyanatoundecahydrododecaborate has also been explored for its potential use as a drug delivery system due to its unique structure and biocompatibility.
In materials science, Isocyanatoundecahydrododecaborate has been used as a precursor for the synthesis of boron-containing materials such as boron carbide and boron nitride. Isocyanatoundecahydrododecaborate has also been investigated for its potential use in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a ligand.
In catalysis, Isocyanatoundecahydrododecaborate has been explored for its potential use as a catalyst in various chemical reactions. Studies have shown that Isocyanatoundecahydrododecaborate can act as a Lewis acid catalyst in the synthesis of cyclic carbonates and as a Bronsted acid catalyst in the synthesis of esters.
Propriétés
Numéro CAS |
122423-76-1 |
|---|---|
Nom du produit |
Isocyanatoundecahydrododecaborate |
Formule moléculaire |
CHB12NO37-36 |
Poids moléculaire |
748.8 g/mol |
InChI |
InChI=1S/CHNO.12BO3/c2-1-3;12*2-1(3)4/h2H;;;;;;;;;;;;/q;12*-3 |
Clé InChI |
ZUTQJAVOBCLMEE-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].C(=N)=O |
SMILES canonique |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].C(=N)=O |
Synonymes |
isocyanatoundecahydro-closo-dodecaborate(2-) isocyanatoundecahydrododecaborate IUDB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




